molecular formula C₂₃H₁₉D₄ClN₂O₃ B1145742 Solabegron Ethylene D4 CAS No. 1250986-04-9

Solabegron Ethylene D4

Cat. No.: B1145742
CAS No.: 1250986-04-9
M. Wt: 414.92
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Description

Solabegron is a selective β3-adrenoceptor (β3-AR) agonist under clinical development for the treatment of overactive bladder (OAB) and irritable bowel syndrome (IBS) . Preclinical and clinical studies highlight its potent agonism of β3-AR, a receptor that mediates smooth muscle relaxation in the bladder and gastrointestinal tract. Solabegron has been tested in over 800 subjects in twice-daily formulations, demonstrating preliminary efficacy and tolerability in OAB . A modified-release, once-daily formulation is currently under evaluation in Phase 2b trials (NCT03594058, NCT03475706) to optimize dosing convenience . Unlike mirabegron, the only FDA-approved β3-AR agonist for OAB, solabegron’s development pathway includes IBS, though its effects on energy expenditure (EE) or brown adipose tissue (BAT) metabolism remain unstudied .

Properties

CAS No.

1250986-04-9

Molecular Formula

C₂₃H₁₉D₄ClN₂O₃

Molecular Weight

414.92

Synonyms

3’-[[2-[[(2R)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]ethyl-1,1,2,2-d4]amino]-[1,1’-Biphenyl]-3-carboxylic Acid

Origin of Product

United States

Preparation Methods

The synthesis of Solabegron Ethylene D4 involves the incorporation of deuterium atoms into the Solabegron molecule. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Solabegron Ethylene D4 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

Solabegron Ethylene D4, like Solabegron, acts as a selective agonist for the β3 adrenergic receptor. The mechanism of action involves the following steps:

Comparison with Similar Compounds

Table 1: β3-AR Selectivity and Intrinsic Activity of β3-AR Agonists

Compound β3-AR Selectivity (vs. β1/β2-AR) Intrinsic Activity (IA) at Low β3-AR Density Reference
Vibegron >7,937-fold Maintains IA (~100% of isoprenaline)
Mirabegron >517-fold Reduced IA
Solabegron >21.3-fold Reduced IA
Ritobegron >124-fold Reduced IA
  • Key Findings :
    • Vibegron exhibits the highest β3-AR selectivity and retains full agonist activity even at low receptor densities, making it pharmacologically distinct .
    • Solabegron’s lower selectivity and reduced IA at low β3-AR densities suggest context-dependent efficacy compared to vibegron .

cAMP Pathway Activation and Desensitization

Table 2: cAMP Accumulation Efficacy (Relative to Isoprenaline)

Compound cAMP Efficacy (Mean ± 95% CI) PTX-Treated cAMP Response (% of Control) Reference
Isoprenaline 1.00 (reference) 99 [20; 178]
CL 316,243 0.91 [0.58; 1.25] 182 [4; 359]
Solabegron 0.70 [0.55; 0.85] 316 [-174; 806]
SR 59,230 0.53 [0.22; 0.84] 112 [64; 160]
  • Key Findings: Solabegron demonstrates moderate cAMP stimulation (70% of isoprenaline), outperforming SR 59,230 but lagging behind CL 316,243 .

Table 3: Clinical Status and Therapeutic Indications

Compound Approved Indications Phase 2/3 Trials (OAB) Additional Effects Reference
Mirabegron OAB (FDA/EMA) Completed Activates BAT metabolism
Solabegron None (in development) Ongoing (Phase 2b) IBS (preclinical focus)
Vibegron OAB (Japan) Completed None reported
  • Key Findings: Mirabegron remains the only approved β3-AR agonist, with proven BAT activation via increased glucose uptake (measured by 18F-FDG PET/CT) . However, its Phase 2 trial results (2019) remain unpublished, limiting comparative analysis .

Q & A

Q. How can researchers structure a hypothesis-driven investigation on Solabegron Ethylene D4’s mechanism of action?

  • Methodological Answer : Formulate a null hypothesis (e.g., “Solabegron Ethylene D4 does not alter β3-AR signaling in low-density models”). Use siRNA knockdown or β3-AR antagonists to test specificity. Integrate molecular dynamics simulations to predict deuterium’s impact on ligand-receptor binding kinetics .

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